molecular formula C14H20O3 B13989519 Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate

Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate

Katalognummer: B13989519
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: PBJMLFZMIFGQJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate is an organic compound with a complex structure that includes a benzoate ester and a hydroxy group attached to a dimethylbutyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate typically involves the esterification of 4-(1-hydroxy-3,3-dimethylbutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-(1-oxo-3,3-dimethylbutyl)benzoic acid.

    Reduction: Formation of 4-(1-hydroxy-3,3-dimethylbutyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxy group and ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-(1-hydroxy-3-buten-1-yl)benzoate
  • Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate
  • 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

Uniqueness

Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate is unique due to its specific structural features, such as the presence of a hydroxy group on a dimethylbutyl chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Eigenschaften

Molekularformel

C14H20O3

Molekulargewicht

236.31 g/mol

IUPAC-Name

methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate

InChI

InChI=1S/C14H20O3/c1-14(2,3)9-12(15)10-5-7-11(8-6-10)13(16)17-4/h5-8,12,15H,9H2,1-4H3

InChI-Schlüssel

PBJMLFZMIFGQJP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(C1=CC=C(C=C1)C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.